molecular formula C27H36N2O2 B12617039 12-{4-[(E)-(4-Ethynyl-2-methylphenyl)diazenyl]phenoxy}dodecan-1-ol CAS No. 918150-50-2

12-{4-[(E)-(4-Ethynyl-2-methylphenyl)diazenyl]phenoxy}dodecan-1-ol

Katalognummer: B12617039
CAS-Nummer: 918150-50-2
Molekulargewicht: 420.6 g/mol
InChI-Schlüssel: VDEMGNDSXNSMRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12-{4-[(E)-(4-Ethynyl-2-methylphenyl)diazenyl]phenoxy}dodecan-1-ol: is a complex organic compound characterized by its unique structure, which includes an ethynyl group, a diazenyl linkage, and a phenoxy group attached to a dodecan-1-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 12-{4-[(E)-(4-Ethynyl-2-methylphenyl)diazenyl]phenoxy}dodecan-1-ol typically involves multiple steps, starting with the preparation of the ethynyl-substituted aromatic compound. This is followed by the formation of the diazenyl linkage through a diazotization reaction. The final step involves the coupling of the diazenyl compound with dodecan-1-ol under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized products.

    Reduction: Reduction of the diazenyl linkage can yield amine derivatives.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials with specific properties.

Biology: In biological research, it can be used as a probe to study the interactions of diazenyl compounds with biological molecules, such as proteins and nucleic acids.

Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural features .

Wirkmechanismus

The mechanism of action of 12-{4-[(E)-(4-Ethynyl-2-methylphenyl)diazenyl]phenoxy}dodecan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with target molecules, while the diazenyl linkage can undergo redox reactions, influencing the activity of the target. The phenoxy group can enhance the compound’s binding affinity to hydrophobic pockets in proteins .

Vergleich Mit ähnlichen Verbindungen

  • 4-[(E)-(4-Ethynylphenyl)diazenyl]phenol
  • 12-{4-[(E)-(4-Methylphenyl)diazenyl]phenoxy}dodecan-1-ol
  • 4-[(E)-(4-Ethynyl-2-methylphenyl)diazenyl]phenol

Uniqueness: The presence of the ethynyl group and the specific positioning of the diazenyl linkage in 12-{4-[(E)-(4-Ethynyl-2-methylphenyl)diazenyl]phenoxy}dodecan-1-ol confer unique chemical reactivity and binding properties compared to similar compounds. This makes it particularly valuable in applications requiring specific interactions with molecular targets .

Eigenschaften

CAS-Nummer

918150-50-2

Molekularformel

C27H36N2O2

Molekulargewicht

420.6 g/mol

IUPAC-Name

12-[4-[(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]dodecan-1-ol

InChI

InChI=1S/C27H36N2O2/c1-3-24-14-19-27(23(2)22-24)29-28-25-15-17-26(18-16-25)31-21-13-11-9-7-5-4-6-8-10-12-20-30/h1,14-19,22,30H,4-13,20-21H2,2H3

InChI-Schlüssel

VDEMGNDSXNSMRO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C#C)N=NC2=CC=C(C=C2)OCCCCCCCCCCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.